![molecular formula C8H18N2O B3054810 3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol CAS No. 62012-11-7](/img/structure/B3054810.png)
3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol
Overview
Description
“3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to increased three-dimensional (3D) coverage .Chemical Reactions Analysis
The chemical reactions involving “3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol” are likely to be influenced by the presence of the pyrrolidine ring . This ring structure can undergo various reactions, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Scientific Research Applications
For more technical details, you can refer to the following sources:
- BLD Pharm provides information on this compound, including NMR, HPLC, and LC-MS data .
- Biosynth offers a related compound, 3-[2-(Pyrrolidin-1-yl)phenyl]propan-1-ol , which may also be of interest .
- Sigma-Aldrich provides data on similar compounds, such as 3-[(Pyridin-2-yl)amino]propan-1-ol and 2-(pyrrolidin-1-yl)propan-1-ol .
!Molecular Structure ChemicalBook. 3-[2-(aminomethyl)pyrrolidin-1-yl]propan-1-ol. Retrieved from ChemicalBook
Future Directions
The future directions in the study and application of “3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of steric factors on biological activity .
properties
IUPAC Name |
3-[2-(aminomethyl)pyrrolidin-1-yl]propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-7-8-3-1-4-10(8)5-2-6-11/h8,11H,1-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYGQIXIIBTRCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCO)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730436 | |
Record name | 3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62012-11-7 | |
Record name | 3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00730436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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